N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1,5-dimethyltriazole-4-carboxamide
Description
N-(1,4-diazabicyclo[222]octan-2-ylmethyl)-1,5-dimethyltriazole-4-carboxamide is a complex organic compound that combines the structural features of a diazabicyclo[222]octane (DABCO) and a triazole ring
Properties
IUPAC Name |
N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1,5-dimethyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O/c1-9-11(14-15-16(9)2)12(19)13-7-10-8-17-3-5-18(10)6-4-17/h10H,3-8H2,1-2H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKHYYRRUFSAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)C(=O)NCC2CN3CCN2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1,5-dimethyltriazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Diazabicyclo[2.2.2]octane Moiety: The DABCO moiety can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the triazole ring is replaced by the DABCO structure.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially yielding amines or alcohols.
Substitution: The DABCO moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential candidate for drug development.
Bioconjugation: Its structure allows for conjugation with biomolecules, useful in biochemical assays and diagnostics.
Medicine
Drug Development: Due to its potential biological activity, it can be explored as a lead compound in the development of new pharmaceuticals.
Therapeutics: It may have therapeutic applications in treating diseases where enzyme inhibition is beneficial.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or metal-organic frameworks (MOFs).
Chemical Manufacturing: It can serve as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1,5-dimethyltriazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The DABCO moiety can act as a strong base or nucleophile, while the triazole ring can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A simpler structure without the triazole ring, commonly used as a base and catalyst.
1,2,3-Triazole Derivatives: Compounds containing the triazole ring but lacking the DABCO moiety, used in various chemical and biological applications.
Uniqueness
N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1,5-dimethyltriazole-4-carboxamide is unique due to the combination of the DABCO and triazole structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
